molecular formula C12H18ClN3O2 B3733066 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride

1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride

Cat. No. B3733066
M. Wt: 271.74 g/mol
InChI Key: LWEPGBAISWPPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride, commonly known as TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter (EAAT) family. EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, and their inhibition by TBOA leads to an increase in extracellular glutamate levels. TBOA has been widely used in scientific research to study the role of glutamate in various physiological and pathological processes.

Mechanism of Action

TBOA inhibits the 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride family of glutamate transporters by binding to the transporter protein and blocking the uptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. It can increase the release of various neurotransmitters, including dopamine, acetylcholine, and GABA. TBOA can also induce oxidative stress and activate various signaling pathways, including the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBOA in lab experiments is its selectivity for the 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride family of glutamate transporters, which allows for the specific inhibition of glutamate uptake. TBOA is also relatively stable and can be easily synthesized in large quantities. However, TBOA has a relatively short half-life and can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving TBOA. One area of interest is the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's. TBOA has been shown to be effective in reducing the toxic effects of amyloid-beta and alpha-synuclein, which are implicated in the pathogenesis of these diseases. Another area of interest is the development of more selective and potent inhibitors of the 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride family of glutamate transporters, which could have therapeutic potential for a variety of neurological and psychiatric disorders.

Scientific Research Applications

TBOA has been used extensively in scientific research to study the role of glutamate in various physiological and pathological processes. It has been shown to be effective in inhibiting glutamate uptake in a variety of cell types, including neurons, astrocytes, and microglia. TBOA has been used to study the role of glutamate in synaptic plasticity, learning and memory, neurodegenerative diseases, and pain.

properties

IUPAC Name

N-tert-butyl-2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-12(2,3)14-11(16)9-15-6-4-10(5-7-15)8-13-17;/h4-8H,9H2,1-3H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEPGBAISWPPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C[N+]1=CC=C(C=C1)C=NO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C[N+]1=CC=C(C=C1)/C=N/O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide;chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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